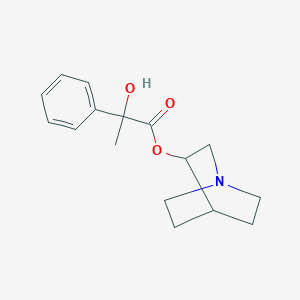

3-Quinuclidinyl atrolactate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

107757-79-9 |

|---|---|

Formule moléculaire |

C16H21NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3 |

Clé InChI |

JOWTXKLQSINMKI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |

SMILES canonique |

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |

Synonymes |

3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate 3-quinuclidinyl atrolactate 3-quinuclidinyl atrolactate, (R-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (R-(R*,S*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,R*))-isomer 3-quinuclidinyl atrolactate, (S-(R*,S*))-isome |

Origine du produit |

United States |

Contextualization Within Quinuclidine-based Chemical Structures

The quinuclidine core, a bicyclic amine also known as 1-azabicyclo[2.2.2]octane, serves as a crucial scaffold for numerous synthetic and natural compounds with significant physiological activity. mdpi.com Its rigid and chemically stable structure makes it an attractive foundation for the design of new drug molecules. mdpi.com Synthetic derivatives based on the quinuclidine structure have demonstrated a wide array of pharmacological activities, including anticholinergic, antihistaminic, and antiparasitic effects. mdpi.com

3-Quinuclidinyl atrolactate is an ester of 3-quinuclidinol and atrolactic acid. The quinuclidine portion of the molecule is a key contributor to its pharmacological activity. ontosight.ai It belongs to a broader class of quinuclidinyl esters that have been extensively studied for their interactions with muscarinic acetylcholine receptors. nih.gov Other prominent members of this class include 3-quinuclidinyl benzilate (QNB) and 3-quinuclidinyl xanthene-9-carboxylate (QNX). nih.gov The structural variations in the acid portion of these esters significantly influence their potency and selectivity for different muscarinic receptor subtypes. nih.gov

Historical Development of Antimuscarinic Agent Research and 3-quinuclidinyl Atrolactate's Role

The use of substances that block the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, dates back centuries with the use of naturally occurring alkaloids like atropine and scopolamine from plants of the Solanaceae family. nih.govwikipedia.org These were historically used for various purposes, from poisons in ancient Rome to cosmetic applications for pupil dilation. wikipedia.org The scientific investigation into these compounds began in the early 19th century, with the isolation of atropine and the subsequent discovery of its ability to block the effects of vagal nerve stimulation on the heart. wikipedia.org

The 20th century saw significant advancements in understanding the cholinergic system. In 1914, Sir Henry Dale distinguished between the "muscarinic" and "nicotinic" actions of acetylcholine, based on their mimicry of the effects of muscarine (from the mushroom Amanita muscaria) and nicotine, respectively. wikipedia.org This laid the groundwork for the development of more specific anticholinergic drugs. The period from the 1920s to the 1950s was dominated by drug development targeting the cholinergic and histaminergic systems. nih.gov

Research into synthetic antimuscarinic agents, particularly glycolate esters like benactyzine and 3-quinuclidinyl benzilate (QNB), revealed their potent central nervous system effects. QNB, invented in 1951, is a powerful antagonist of muscarinic acetylcholine receptors. wikipedia.org In this context, 3-Quinuclidinyl atrolactate (QNA) was synthesized and evaluated as an analog of QNB. Early studies aimed to explore the behavioral effects of these compounds and their potential as tools to understand the subtypes of muscarinic acetylcholine receptors.

Significance of 3-quinuclidinyl Atrolactate in Receptor Pharmacology and Medicinal Chemistry

Chemical Synthesis Pathways for this compound

Esterification Reactions for Constructing the Atrolactate Moiety

The core of the synthesis is the esterification reaction, which joins the alcohol group of 3-quinuclidinol with the carboxylic acid group of atrolactic acid. Standard acid-catalyzed esterification is a viable method, where an acid catalyst facilitates the reaction between the alcohol and the carboxylic acid. almacgroup.com To drive the reaction equilibrium towards the product, strategies such as removing water or using an excess of one reactant are often employed. almacgroup.com

Another common and effective method is the Steglich esterification, which is performed under mild, neutral conditions. This reaction utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (DMAP). unipd.it The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. unipd.it Transesterification, where an existing ester (e.g., ethyl acetate) is reacted with the alcohol ((R)-3-quinuclidinol), is another possible route, though it may result in lower yields compared to methods using more reactive acylating agents like acid anhydrides. researchgate.net Additionally, a more direct synthesis has been developed through a thallation reaction followed by reaction with 3-quinuclidinol. nih.gov

Stereochemical Control in Synthesis of Diastereomers

This compound has two chiral centers: one at the C3 position of the quinuclidine ring and another at the α-carbon of the atrolactate moiety. The combination of these chiral centers results in four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S).

The synthesis of all optical isomers of this compound (QNA) has been accomplished for research purposes. rsc.org Achieving stereochemical control is paramount and is typically managed by using enantiomerically pure precursors. researchgate.netrsc.org For instance, to synthesize (R,R)-3-Quinuclidinyl atrolactate, one would start with (R)-3-quinuclidinol and (R)-atrolactic acid. The stereochemistry of the final product is dictated by the absolute configuration of these starting materials. rsc.org

Research has shown that the chirality of both the alcohol and the acid portions significantly influences the compound's biological activity. For the QNA series, the diastereoisomer with the absolute R configuration of the alcohol and the R configuration of the acid was found to be the most potent in certain functional assays. rsc.org This highlights the importance of stereoselective synthesis to access specific, biologically relevant diastereomers. researchgate.net

Chemoenzymatic and Biocatalytic Approaches for Chiral Precursors

The production of enantiomerically pure precursors, (R)-3-quinuclidinol and the stereoisomers of atrolactic acid, is a critical step. Chemoenzymatic and biocatalytic methods are highly effective for this purpose, offering high selectivity and environmentally benign conditions. mdpi.com

Enantioselective Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol

The most direct route to optically active (R)-3-quinuclidinol is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. taltech.eeslideshare.net This transformation is efficiently catalyzed by various ketone reductases (KREDs) or 3-quinuclidinone reductases (QNRs), which are often cofactor-dependent (NADH or NADPH). nih.govbeilstein-journals.org

Several microorganisms have been identified as sources of highly effective QNRs. A novel NADH-dependent 3-quinuclidinone reductase from Agrobacterium tumefaciens (AtQR) was found to have a very high substrate-binding affinity. slideshare.netnih.gov Similarly, a keto reductase (ArQR) from Agrobacterium radiobacter ECU2556 demonstrated excellent enantioselectivity in producing (R)-3-quinuclidinol. taltech.ee Enzymes from Microbacterium luteolum JCM 9174 (QNR and bacC) have also been used to reduce 3-quinuclidinone to optically pure (R)-(-)-3-quinuclidinol (>99.9% ee). researchgate.net The 3-quinuclidinone reductase from Rhodotorula rubra (RrQR) is another well-studied NADPH-dependent enzyme that stereospecifically produces the (R)-enantiomer. beilstein-journals.orgumich.edu More recently, a robust ketone reductase from Kaistia algarum (KaKR) has been identified, which can tolerate high substrate concentrations and produce (R)-quinuclidinol with an enantiomeric excess (ee) of >99.9%.

To make these processes economically viable, cofactor regeneration systems are often employed. These systems use a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial substrate (like glucose or formate) to continuously recycle the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH). researchgate.netrsc.orgscielo.br

Table 1: Performance of Various Biocatalysts in the Asymmetric Reduction of 3-Quinuclidinone

| Enzyme Source | Cofactor | Cofactor Regeneration | Substrate Conc. | Yield/Conversion | Enantiomeric Excess (ee) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Agrobacterium radiobacter (ArQR) | NADH | Not specified | Not specified | High | Excellent | 916 | taltech.ee |

| Kaistia algarum (KaKR) | NADH | None (whole cell) | 5.0 M (fed-batch) | Complete | >99.9% | 1027 | |

| Microbacterium luteolum (MlQR) | NAD⁺/NADH | None (whole cell) | 486 g L⁻¹ | High | Excellent | 1505.5 | rsc.org |

| Microbacterium luteolum (QNR) | NADH | LSADH (2-propanol) | 15% (w/v) | 100% | >99.9% | Not specified | researchgate.net |

Enzymatic Resolution Techniques for 3-Quinuclidinol Enantiomers

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of (±)-3-quinuclidinol. This method relies on an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.

One established method involves the enantioselective hydrolysis of a 3-quinuclidinol ester. For example, the enzyme-catalyzed hydrolysis of (R)-3-quinuclidinol butyrate by butyrylcholine esterase has been reported, though it was slow and resulted in low recovery. mdpi.com A more efficient process involves an initial acylation of racemic 3-quinuclidinol with an acid anhydride, followed by the selective enzymatic hydrolysis of the (S)-ester using a subtilisin protease. mdpi.com This leaves the unreacted (R)-ester and the hydrolyzed (S)-alcohol, which can then be separated. While effective, resolution methods are generally less efficient for industrial applications compared to asymmetric reduction because they require the removal of the undesired enantiomer or its derivative.

Chemoenzymatic Routes for Atrolactate Stereoisomers

The synthesis of enantiomerically pure atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is also achievable through chemoenzymatic strategies. Similar to other chiral molecules, the main approaches are kinetic resolution of a racemate and asymmetric synthesis from a prochiral precursor.

Kinetic resolution of racemic atrolactic acid esters has been successfully demonstrated. A protease from Aspergillus oryzae has been shown to be a useful biocatalyst for resolving sterically demanding α-methyl-mandelic esters, such as methyl atrolactate. This enzymatic hydrolysis selectively converts one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For methyl atrolactate, the protease from Aspergillus oryzae showed good selectivity, enabling the separation of both enantiomers. Lipases are also commonly used for the kinetic resolution of α-hydroxy acids, typically via the enantioselective acylation of the hydroxyl group or hydrolysis of the corresponding ester. researchgate.netslideshare.net

Another route is the asymmetric synthesis starting from acetophenone. This can be achieved via a bienzymatic cascade involving an oxynitrilase to produce acetophenone cyanohydrin, followed by a nitrilase that hydrolyzes the nitrile group to a carboxylic acid. scielo.br The nitrilase from Pseudomonas fluorescens EBC191 has been shown to convert 2-hydroxy-2-phenylpropionitrile (acetophenone cyanohydrin) into atrolactic acid. scielo.br By using enantioselective enzymes in this pathway, it is possible to produce specific stereoisomers of atrolactic acid directly.

Table of Mentioned Chemical Compounds

| Compound Name | Other Names | Role/Context |

|---|---|---|

| This compound | QNA, 3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate | Final target compound |

| 3-Quinuclidinol | 1-Azabicyclo[2.2.2]octan-3-ol | Chiral alcohol precursor |

| (R)-3-Quinuclidinol | (R)-1-Azabicyclo[2.2.2]octan-3-ol | Specific enantiomer of the alcohol precursor |

| 3-Quinuclidinone | 1-Azabicyclo[2.2.2]octan-3-one | Prochiral ketone precursor for 3-quinuclidinol |

| Atrolactic acid | 2-Hydroxy-2-phenylpropanoic acid | Chiral carboxylic acid precursor |

| Acetophenone | Precursor for atrolactic acid synthesis | |

| Acetophenone cyanohydrin | 2-Hydroxy-2-phenylpropionitrile | Intermediate in atrolactic acid synthesis |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling agent for esterification |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling agent for esterification |

| 4-Dimethylaminopyridine | DMAP | Catalyst for esterification |

| NADH | Nicotinamide adenine dinucleotide (reduced) | Enzyme cofactor |

| NADPH | Nicotinamide adenine dinucleotide phosphate (reduced) | Enzyme cofactor |

| Glucose | Sacrificial substrate for cofactor regeneration | |

| Formate | Sacrificial substrate for cofactor regeneration | |

| 2-Propanol | Sacrificial substrate for cofactor regeneration | |

| Butyric anhydride | Acylating agent |

Synthesis of this compound Stereoisomers

The synthesis of the individual stereoisomers of this compound (QNA) is a critical endeavor in medicinal chemistry, as the biological activity of each isomer can vary significantly. The preparation of all four stereoisomers has been reported, underscoring the importance of stereoselectivity in its biological effects. researchgate.netresearchgate.netnih.gov The core of the synthesis involves the esterification of 3-quinuclidinol with atrolactic acid. researchgate.netontosight.ai

A key chiral intermediate in this synthesis is (R)-3-quinuclidinol. Its stereoselective synthesis has been achieved through the asymmetric reduction of 3-quinuclidinone. One notable method employs the enzyme 3-quinuclidinone reductase from Rhodotorula rubra. acs.orgresearchgate.net This enzymatic approach provides high enantiomeric excess, which is crucial for producing stereochemically pure final products.

The atrolactic acid moiety also possesses a chiral center. The synthesis of enantiomerically pure atrolactic acid and its derivatives has been explored through various methods, including chemoenzymatic processes. asm.orgnih.gov By combining the specific enantiomers of 3-quinuclidinol and atrolactic acid, each of the four diastereomers of this compound can be selectively synthesized. A more direct synthesis of QNA has also been reported through a thallation reaction. osti.gov

The stereochemistry of both the alcohol and the acid components significantly influences the compound's interaction with its biological targets. For instance, esters formed from (R)-3-quinuclidinol generally exhibit a higher affinity for muscarinic acetylcholine receptors compared to their (S)-counterparts. researchgate.netnih.gov

| Stereoisomer | (R/S) at 3-quinuclidinol | (R/S) at atrolactic acid |

| (R,R)-QNA | R | R |

| (R,S)-QNA | R | S |

| (S,R)-QNA | S | R |

| (S,S)-QNA | S | S |

Derivatization Strategies for Analog Development

The development of analogs of this compound has been pursued to explore structure-activity relationships and to develop compounds with altered properties. These strategies primarily involve modifications to the acid portion of the molecule or the quinuclidine ring.

One fundamental derivatization is the modification of the substituents on the α-carbon of the ester's acid component. For example, this compound itself can be considered an analog of 3-quinuclidinyl benzilate (QNB), where one of the phenyl groups of QNB is replaced by a methyl group. osti.gov This highlights a common strategy of altering the steric and electronic properties of the acid moiety to modulate biological activity.

Further modifications to the acid portion have been explored for specific applications, such as radiolabeling. Researchers have replaced the phenyl group with other functionalities to facilitate the incorporation of isotopes like iodine. osti.gov This allows for the use of these analogs in imaging studies and to investigate their distribution and binding in biological systems.

Another significant derivatization strategy involves the modification of the quinuclidine nitrogen. The synthesis of quaternary ammonium derivatives has been reported, where the nitrogen atom is alkylated. acs.orggoogle.com This transformation introduces a permanent positive charge, which can alter the compound's pharmacokinetic and pharmacodynamic properties.

Receptor Binding and Functional Pharmacological Investigations of 3-quinuclidinyl Atrolactate

Muscarinic Acetylcholine Receptor Binding Profiles

The interaction of 3-quinuclidinyl atrolactate with muscarinic acetylcholine receptors (M-AChRs) has been a subject of detailed investigation, primarily through radioligand binding assays and functional response studies. nih.govnih.gov These studies have been crucial in elucidating the compound's affinity for these receptors and its selectivity across various subtypes.

Determination of Ligand Affinity Using Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor. sygnaturediscovery.comgiffordbioscience.com These assays typically involve competing a non-labeled compound (like QNA) against a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).

In the context of this compound, studies have shown that it possesses a notable affinity for muscarinic receptors. However, its affinity is approximately ten-fold less than that of 3-quinuclidinyl benzilate (QNB), a well-known potent muscarinic antagonist. The esters of (R)-1-azabicyclo[2.2.2]octan-3-ol, the alcohol moiety of QNA, generally exhibit greater affinity for M1 and M2 muscarinic receptor subtypes compared to their (S) counterparts. nih.gov

Table 1: Comparative Affinity of Muscarinic Antagonists

| Compound | Relative Affinity for Muscarinic Receptors |

|---|---|

| 3-Quinuclidinyl Benzilate (QNB) | High |

| This compound (QNA) | 10-fold less than QNB |

Stereoselective Receptor Affinity of this compound Isomers

The stereochemistry of this compound plays a significant role in its receptor affinity. The molecule has two chiral centers, leading to four possible stereoisomers: (RR), (RS), (SR), and (SS). Studies have consistently shown a clear rank order of potency for these isomers at each of the M1, M2, and M3 receptor subtypes. nih.gov

The order of potency is as follows: (RR)-QNA > (RS)-QNA > (SR)-QNA > (SS)-QNA nih.gov

This demonstrates that the (RR) isomer is the most potent, while the (SS) isomer is the least potent. This stereoselectivity is a crucial aspect of its pharmacological profile. The diastereoisomer with the absolute R configuration of the alcohol and the R configuration of the acid, (RR)-QNA, was found to be the most potent in both binding and functional assays. nih.gov

In Vitro Functional Antagonism Studies

In vitro functional studies are essential for characterizing the nature of a compound's interaction with a receptor, moving beyond simple binding affinity to understand its biological effect. For this compound, these studies have focused on its antagonistic properties in isolated organ preparations.

Eudismic Ratio Determination for Stereoisomeric Potency

The eudismic ratio is a measure of the degree of stereoselectivity of a compound. It is calculated as the ratio of the potency of the more active enantiomer (eutomer) to the less active enantiomer (distomer). sct-asso.frwikipedia.org For the stereoisomers of this compound, the eudismic ratios have been determined relative to the most potent isomer, (RR)-QNA.

The eudismic ratios for the other isomers—(RS)-QNA, (SR)-QNA, and (SS)-QNA—ranged from 4 to 308 across the M1, M2, and M3 receptor subtypes. nih.govresearchgate.net This wide range highlights the significant impact of stereochemistry on the potency of this compound as a muscarinic antagonist. A high eudismic ratio indicates a substantial difference in the pharmacological activity of the stereoisomers. sct-asso.fr

Table 2: Eudismic Ratios of this compound Isomers Relative to (RR)-QNA

| Isomer | Eudismic Ratio Range (across M1, M2, M3 subtypes) |

|---|---|

| (RS)-QNA | 4 to 308 nih.govresearchgate.net |

| (SR)-QNA | 4 to 308 nih.govresearchgate.net |

Structure-activity Relationship Sar Studies of 3-quinuclidinyl Atrolactate

Influence of Stereochemistry on Muscarinic Receptor Interaction

3-Quinuclidinyl atrolactate possesses two chiral centers: one at the C3 position of the quinuclidine ring and another at the α-carbon of the atrolactate moiety. This results in four possible stereoisomers, each exhibiting distinct affinities and selectivities for muscarinic receptor subtypes.

Impact of Chirality at the Quinuclidinyl Moiety

The stereochemistry of the 3-quinuclidinol portion of the molecule significantly influences its binding affinity for muscarinic receptors. Research has consistently shown that esters derived from (R)-3-quinuclidinol have a greater affinity for both M1 and M2 muscarinic receptor subtypes compared to their (S)-counterparts. nih.gov This suggests that the (R)-configuration of the quinuclidinyl ring allows for a more favorable orientation within the receptor's binding pocket. Conversely, antagonists where the quinuclidinol portion has the (S)-absolute stereochemistry have demonstrated greater selectivity for M1 receptors. nih.gov This stereochemical preference at the quinuclidinyl moiety is a critical determinant of both the potency and the subtype selectivity of these antagonists.

Contribution of Chirality at the Atrolactate Moiety

The chirality of the atrolactic acid portion of the molecule also plays a pivotal role in modulating the interaction with muscarinic receptors. Studies on the stereoisomers of this compound (QNA) have revealed a distinct rank order of potency at M1, M2, and M3 receptor subtypes: (RR)-QNA > (RS)-QNA > (SR)-QNA > (SS)-QNA. nih.gov The diastereoisomer with the absolute R configuration at both the alcohol and the acid moieties, (R,R)-QNA, was found to be the most potent in both binding and functional assays. nih.gov Interestingly, the diastereomer with the (S)-configuration at the alcohol and the (R)-configuration at the acid, (Sa,Rb)-QNA, exhibited the highest selectivity for the M1 subtype, with potency and selectivity comparable to the M1-selective antagonist pirenzepine. nih.gov This highlights that the interplay between the stereochemistry of both chiral centers is crucial for fine-tuning the pharmacological profile of the compound.

Table 1: Stereoisomer Potency at Muscarinic Receptor Subtypes

| Stereoisomer | Receptor Subtype | Relative Potency |

|---|---|---|

| (RR)-QNA | M1, M2, M3 | Highest |

| (RS)-QNA | M1, M2, M3 | High |

| (SR)-QNA | M1, M2, M3 | Moderate |

| (SS)-QNA | M1, M2, M3 | Lowest |

This table illustrates the rank order of potency for the stereoisomers of this compound at M1, M2, and M3 muscarinic receptor subtypes, as determined by functional responses. nih.gov

Elucidation of Key Structural Features for Receptor Binding and Selectivity

The binding of this compound to muscarinic receptors is governed by several key structural features. The protonated nitrogen atom within the quinuclidine ring is essential for a primary hydrogen-bonding interaction with a conserved aspartate residue in the receptor's binding pocket. unimore.itnih.gov The ester linkage and the hydroxyl group of the atrolactate moiety also contribute to binding, likely through hydrogen bond formation with residues such as threonine and asparagine at the receptor site. uobasrah.edu.iq

Design Principles for Modulating Muscarinic Receptor Subtype Specificity

The quest for muscarinic receptor subtype-selective ligands has led to the development of several design principles based on the quinuclidine scaffold. One strategy involves modifying the ester moiety. For instance, replacing the ester group with bioisosteres like oxadiazole rings has been explored to create compounds with varying efficacies, from agonists to antagonists. nih.gov

Another approach focuses on altering the substituents on the quinuclidine ring itself. The introduction of heteroaryl groups at the 3-position of a quinuclidin-2-ene system has yielded compounds with high M1-receptor affinity. nih.gov Furthermore, the design of hybrid molecules that combine the quinuclidin-3-yloxy fragment with other pharmacophoric elements, such as a 6,6-diphenyl-1,4-dioxane-2-yl moiety, has been investigated to create novel antagonists with distinct subtype affinities. researchgate.net The nature of the linker connecting these fragments also plays a significant role in determining the final pharmacological profile. researchgate.net The development of allosteric modulators, which bind to a site distinct from the orthosteric acetylcholine binding site, represents another promising avenue for achieving high subtype selectivity. researchgate.net

Exploration of Pharmacophoric Models for Quinuclidine-Based Antagonists

Pharmacophoric models serve as valuable tools in the rational design of novel muscarinic antagonists. These models define the essential three-dimensional arrangement of chemical features required for biological activity. For quinuclidine-based antagonists, a common pharmacophoric model includes a protonated nitrogen atom, a hydrogen bond acceptor (like the ester carbonyl), and one or more hydrophobic regions. unimore.it

Quantitative structure-activity relationship (QSAR) studies have been employed to refine these models by correlating molecular descriptors with biological activity. unimore.it These analyses support a model where the fundamental interaction is the hydrogen bond between the protonated quinuclidine nitrogen and the receptor. unimore.it Beyond this, different interaction mechanisms differentiate agonists from antagonists, with lipophilic binding being a key characteristic of antagonist behavior. nih.gov The geometry between the hydrogen bond acceptor and the steric bulk around the cationic head group is also a critical factor influencing the efficacy and affinity of quinuclidine-based ligands. mdpi.com The elucidation of the crystal structure of muscarinic receptors has provided a more detailed understanding of the binding pocket, revealing a long aqueous channel where antagonists like quinuclidinyl benzilate bind. nih.gov This structural information allows for more precise, structure-based drug design and the refinement of pharmacophoric models.

Computational Chemistry and Molecular Modeling Applications for 3-quinuclidinyl Atrolactate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Quinuclidinyl atrolactate. tennessee.edu These methods, rooted in molecular electronic structure theory, can elucidate the distribution of electrons and predict reactivity. tennessee.edu By solving approximations of the Schrödinger equation, properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and partial atomic charges can be determined.

For QNA, these calculations are crucial for understanding its potential to interact with biological macromolecules. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to engage in electrostatic interactions, a key component of binding to receptor sites. Reactivity descriptors derived from these calculations can help predict the molecule's metabolic stability and potential for forming covalent bonds. While specific quantum chemical studies on QNA are not extensively detailed in publicly available literature, the principles of these calculations are broadly applied in medicinal chemistry to guide drug design. chemrxiv.orgnih.gov

Table 1: Examples of Quantum Chemical Properties and Their Significance

| Property | Description | Significance for QNA |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's electron-donating and accepting capabilities, relevant for charge-transfer interactions. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various points around the molecule. | Maps electron-rich and electron-poor regions, predicting sites for electrostatic and hydrogen-bonding interactions with a receptor. |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Quantifies the polarity of bonds and atoms, influencing intermolecular forces. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and the ability to interact with polar environments, such as the binding pocket of a receptor. |

Molecular Docking Studies of this compound with Muscarinic Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies are primarily focused on its interaction with various subtypes of muscarinic acetylcholine receptors (M-AChRs). nih.govnih.gov

Docking simulations place the flexible QNA molecule into the binding site of a muscarinic receptor, the three-dimensional structure of which is often obtained from X-ray crystallography or homology modeling. These simulations predict the most likely binding poses and conformations of QNA within the receptor's active site. biorxiv.org For example, docking studies can reveal how the quinuclidinyl and atrolactate moieties of the molecule orient themselves to fit within the binding pocket. researchgate.net The results can explain why certain stereoisomers of QNA exhibit higher affinity for the receptor than others. nih.gov

Once a plausible binding mode is identified, the specific intermolecular interactions between QNA and the amino acid residues of the muscarinic receptor can be analyzed. These interactions are critical for the stability of the ligand-receptor complex and include:

Hydrogen Bonding: The hydroxyl and ester groups of the atrolactate moiety and the nitrogen of the quinuclidine ring are potential hydrogen bond donors and acceptors. Docking can identify key residues in the receptor that form these bonds.

Hydrophobic Contacts: The phenyl ring of the atrolactate moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The protonated nitrogen of the quinuclidine ring can form a crucial salt bridge with an acidic residue, such as aspartate, in the orthosteric binding site of muscarinic receptors.

These detailed interaction patterns are vital for understanding the molecular basis of QNA's antagonist activity. mdpi.com

Prediction of Binding Modes and Conformations within Receptor Active Sites

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. 3ds.complos.org By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode of QNA within the muscarinic receptor. imtm.czrsc.org These simulations can reveal conformational changes in both the ligand and the receptor upon binding and can help to refine the understanding of the binding process. plos.org The stability of key intermolecular interactions, such as hydrogen bonds, can be monitored throughout the simulation, providing a more robust validation of the docking results.

In Silico Prediction of Structure-Activity Relationships and Stereoselectivity

Computational methods are invaluable for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. wikipedia.org For this compound, in silico studies can help to explain the observed differences in potency and selectivity among its stereoisomers.

Experimental studies have shown a clear rank order of potency for the stereoisomers of QNA at muscarinic receptor subtypes: (RR)-QNA > (RS)-QNA > (SR)-QNA > (SS)-QNA. nih.gov Computational models can rationalize these findings by demonstrating how the different 3D arrangements of atoms in each stereoisomer lead to more or less favorable interactions within the receptor's binding site. For example, the (R,R) isomer may be able to form a more optimal set of hydrogen bonds and hydrophobic contacts compared to the other isomers. nih.gov Furthermore, studies have indicated that while the esters of (R)-3-quinuclidinol generally have a higher affinity, the enantiomers with the (S) absolute stereochemistry in the alcohol portion are more selective for M1-AChRs. nih.govresearchgate.net This selectivity is influenced by the chirality of the acid portion of the molecule. nih.govresearchgate.net

Table 2: Stereoselectivity of this compound Isomers

| Stereoisomer | Relative Potency | Key In Silico Observation |

| (RR)-QNA | Highest | Predicted to have the most favorable binding energy and optimal fit in the receptor active site. nih.gov |

| (RS)-QNA | Intermediate | Assumed to have a less optimal, but still significant, set of interactions compared to (RR)-QNA. nih.gov |

| (SR)-QNA | Lower | Predicted to have steric clashes or a suboptimal arrangement of functional groups for key interactions. nih.gov |

| (SS)-QNA | Lowest | Assumed to have the least favorable binding conformation and energy. nih.gov |

Application in Ligand-Based and Structure-Based Ligand Design Efforts

The insights gained from computational studies of QNA can be leveraged in both ligand-based and structure-based drug design. mdpi.com

Ligand-Based Design: In the absence of a receptor structure, computational models can be built based on a set of known active ligands like QNA. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify the key molecular descriptors (e.g., size, shape, electronic properties) that are correlated with antimuscarinic activity. wikipedia.orgnih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds.

Structure-Based Design: With the availability of muscarinic receptor structures, structure-based design becomes a powerful tool. nih.gov The docked pose of QNA can serve as a starting point for designing new analogs with improved properties. For example, by identifying regions of the binding pocket that are not occupied by QNA, new functional groups can be added to the molecule to form additional favorable interactions, potentially increasing affinity or selectivity. Computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these new designs. nih.goveuropa.eu

Enzymatic Biotransformation and Metabolic Pathway Research for 3-quinuclidinyl Atrolactate

Hydrolytic Cleavage of the Ester Linkage

The initial and primary metabolic step for 3-Quinuclidinyl atrolactate involves the cleavage of its ester bond. This hydrolysis results in the formation of two distinct molecules: atrolactic acid and 3-quinuclidinol.

Identification of Atrolactic Acid and 3-Quinuclidinol as Hydrolysis Products

Research has consistently identified atrolactic acid and 3-quinuclidinol as the principal hydrolysis products of this compound. This breakdown is analogous to the metabolism of a related compound, 3-quinuclidinyl benzilate (BZ), which hydrolyzes into benzilic acid and 3-quinuclidinol. nih.govnih.gov The identification of these metabolites is crucial for understanding the metabolic cascade following exposure to the parent compound.

The following table summarizes the key hydrolysis products of this compound:

| Parent Compound | Hydrolysis Product 1 | Hydrolysis Product 2 |

| This compound | Atrolactic Acid | 3-Quinuclidinol |

Investigation of Enzymatic and Non-Enzymatic Hydrolysis Mechanisms

The hydrolysis of the ester linkage in this compound can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Hydrolysis: Carboxylesterases, a class of enzymes prevalent in the liver and other tissues, are likely involved in the catalyzed hydrolysis of this compound. nih.gov These enzymes are responsible for the metabolism of a wide range of ester-containing compounds. nih.gov The rate of enzymatic hydrolysis can be influenced by various factors, including the specific carboxylesterase isozyme involved and the presence of any inhibiting substances. nih.gov

Non-Enzymatic Hydrolysis: In addition to enzymatic action, this compound can undergo non-enzymatic hydrolysis, particularly under alkaline conditions. For instance, the related compound BZ is known to hydrolyze to benzylic acid and 3-quinuclidinol in alkaline solutions (pH > 11) within minutes. nih.gov While the specific kinetics for this compound may differ, this highlights the potential for chemical degradation independent of biological catalysts.

Stereospecific Biotransformation of Quinuclidine Scaffolds

The biotransformation of the quinuclidine scaffold, a key structural feature of this compound, can exhibit stereospecificity. This means that different stereoisomers of the compound may be metabolized at different rates or via different pathways.

Research on related quinuclidine-based compounds has demonstrated the importance of stereochemistry in their biological activity and metabolism. For example, in studies of 3-quinuclidinyl benzilate (QNB) and its analogs, the esters of (R)-3-quinuclidinol consistently showed higher affinity for certain receptors than their (S)-counterparts. nih.govresearchgate.net This suggests that the enzymes responsible for metabolism may also exhibit stereoselectivity, preferentially binding and transforming one isomer over another. The chirality of both the alcohol and acid portions of the molecule can influence this selectivity. nih.gov

The stereoselective synthesis of chiral alcohols like (R)-3-quinuclidinol is an area of active research, often employing enzymes such as 3-quinuclidinone reductase. dntb.gov.uaresearchgate.net These enzymes can produce specific stereoisomers with high optical purity, further underscoring the stereo-dependent nature of biochemical reactions involving the quinuclidine ring. dntb.gov.ua

The following table illustrates the stereoisomers of 3-Quinuclidinol:

| Stereoisomer | Description |

| (R)-3-quinuclidinol | One of the two enantiomers of 3-quinuclidinol. |

| (S)-3-quinuclidinol | The other enantiomer of 3-quinuclidinol. |

Research Methodologies for Metabolite Identification in Experimental Systems

A variety of analytical techniques are employed to identify and quantify the metabolites of this compound in experimental systems. These methods are essential for elucidating the complete metabolic profile of the compound.

Mass Spectrometry (MS): Mass spectrometry, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a primary tool for metabolite identification. nih.gov GC-MS has been used to detect 3-quinuclidinol, a key metabolite, although derivatization is sometimes necessary to improve its detection. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for structure elucidation. It provides detailed information about the chemical environment of atoms within a molecule, which is invaluable for definitively identifying unknown metabolites.

In Vitro and In Vivo Models: The investigation of metabolic pathways utilizes both in vitro and in vivo experimental systems.

In vitro models , such as liver microsomes and S9 fractions, contain the metabolic enzymes responsible for biotransformation and allow for the study of specific metabolic reactions in a controlled environment. diva-portal.org

In vivo studies , typically conducted in animal models, provide a more comprehensive picture of metabolism, distribution, and excretion of a compound within a whole organism. diva-portal.org

The following table outlines common research methodologies for metabolite identification:

| Methodology | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that separates compounds in a liquid phase before mass analysis, suitable for a wider range of compounds than GC-MS. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, facilitating the determination of elemental formulas for unknown metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that provides detailed structural information about molecules. |

| In Vitro Models (e.g., liver microsomes) | Experimental systems using isolated enzymes or cellular components to study metabolic reactions outside of a living organism. |

| In Vivo Models (e.g., animal studies) | Experiments conducted within a living organism to understand the overall metabolic fate of a compound. |

Future Research Directions and Emerging Paradigms in 3-quinuclidinyl Atrolactate Studies

Development of Next-Generation Muscarinic Ligands with Enhanced Selectivity

The development of muscarinic acetylcholine receptor (mAChR) ligands with high subtype selectivity is a major goal in medicinal chemistry. nih.gov The five muscarinic subtypes (M1-M5) are implicated in a wide range of physiological processes, and subtype-selective drugs hold the promise of targeted therapeutic effects with fewer side effects. nih.govguidetopharmacology.org However, the high degree of conservation in the orthosteric binding site, where acetylcholine and many synthetic ligands bind, makes achieving selectivity a significant challenge. nih.govguidetopharmacology.org

Future research is focused on overcoming this hurdle by designing ligands that target less conserved allosteric sites. guidetopharmacology.orgnih.gov These allosteric modulators can fine-tune the receptor's response to the endogenous ligand, offering a more nuanced approach to therapeutic intervention. The development of bitopic ligands, which simultaneously engage both the orthosteric and an allosteric site, is another promising strategy to enhance subtype selectivity and produce tailored signaling outcomes. acs.org

The quest for selectivity is not merely about binding affinity but also about functional selectivity, or "biased agonism," where a ligand preferentially activates certain downstream signaling pathways over others. nih.gov This paradigm shift allows for the design of drugs that elicit specific desired cellular responses while avoiding those that lead to adverse effects. nih.gov For example, researchers are exploring ligands that are biased towards G protein signaling or β-arrestin pathways to achieve more precise therapeutic outcomes in conditions like Alzheimer's disease and schizophrenia.

Integration of Advanced Bioinformatic and Chemoinformatic Tools in Design

The integration of computational tools has become indispensable in modern drug discovery and is set to play an even more significant role in the design of future muscarinic ligands. knu.uaresearchgate.net Bioinformatics and chemoinformatics offer powerful methods for virtual screening of large compound libraries, predicting ligand-receptor interactions, and optimizing lead compounds. oup.comchemistrydocs.com

Structure-based drug design, facilitated by the increasing availability of high-resolution crystal structures of muscarinic receptors, allows for the rational design of ligands with improved affinity and selectivity. nih.gov For instance, the crystal structures of the M1 and M4 receptors have revealed key differences in their allosteric sites, providing a roadmap for the design of subtype-selective drugs. nih.gov Computational docking and molecular dynamics simulations can predict how a ligand will bind to a receptor and can help to identify key interactions that can be exploited to enhance selectivity. researchgate.netoup.com

Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, are also crucial, especially when structural information about the target receptor is limited. oup.comchemistrydocs.com These methods use the known activity of a set of molecules to build predictive models that can be used to screen for new compounds with desired properties. oup.com Web-based tools and databases are making these advanced computational methods more accessible to a broader range of researchers, accelerating the pace of discovery. oup.comchemistrydocs.com

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

The synthesis of chiral molecules like the (R)-enantiomer of 3-quinuclidinol, a key precursor for many antimuscarinic drugs, presents significant challenges for traditional chemical synthesis. jiangnan.edu.cnfrontiersin.org Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is emerging as a powerful and sustainable alternative. acs.org Biocatalytic processes offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. acs.org

Recent research has focused on the discovery and engineering of novel enzymes, particularly ketone reductases, for the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol. jiangnan.edu.cnmdpi.com For example, a novel ketone reductase from Kaistia algarum (KaKR) has shown high activity and enantioselectivity for this transformation. jiangnan.edu.cn Researchers are also developing whole-cell biocatalysts that co-express the reductase and a cofactor regeneration system, such as glucose dehydrogenase, to improve the efficiency and cost-effectiveness of the process. mdpi.comresearchgate.net

Furthermore, the immobilization of enzymes on solid supports, such as magnetic nanoparticles, is being explored to enhance catalyst stability and reusability, making the process more economically viable for industrial-scale production. mdpi.com These advancements in biocatalysis are paving the way for more sustainable and efficient manufacturing of chiral building blocks for a new generation of pharmaceuticals.

Applications in Advanced Chemical Biology Probes for Receptor Research

Beyond their therapeutic potential, derivatives of 3-quinuclidinyl atrolactate and other muscarinic ligands are invaluable tools for basic research. ontosight.ai The development of advanced chemical biology probes allows for the detailed investigation of receptor function, localization, and dynamics in living systems. nih.govnih.gov

Fluorescently labeled ligands, for instance, enable the visualization of muscarinic receptors in cells and tissues using advanced microscopy techniques like confocal and two-photon microscopy. acs.org These probes provide insights into receptor trafficking, dimerization, and interactions with other proteins. acs.org Photoaffinity labels, which can be covalently attached to the receptor upon photoactivation, are used to identify the ligand binding site and to map receptor structure. nih.govnih.gov

The synthesis of radiolabeled ligands remains a cornerstone of receptor pharmacology, allowing for quantitative binding assays and in vivo imaging studies using techniques like positron emission tomography (PET). nih.gov The development of novel probes with improved properties, such as higher affinity, selectivity, and better pharmacokinetic profiles, will continue to be a major focus of future research. vanderbilt.edu These advanced tools are essential for unraveling the complexities of muscarinic receptor signaling and for validating new drug targets. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.